Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate
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Overview
Description
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C7H7F2NO4 and a molecular weight of 207.13 g/mol . It is a piperidine derivative characterized by the presence of two fluorine atoms and two oxo groups on the piperidine ring, along with a methyl ester group at the 3-carboxylate position .
Preparation Methods
The synthesis of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves several steps. One common method includes the reaction of a suitable piperidine precursor with fluorinating agents under controlled conditions to introduce the fluorine atoms. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at a specific range to ensure the desired product formation . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction may produce difluoropiperidines .
Scientific Research Applications
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate: This compound also contains fluorine atoms and a carboxylate group, but it has a different core structure and additional functional groups.
Indole derivatives: These compounds have a different heterocyclic system but share similar biological activities and applications.
The uniqueness of this compound lies in its specific piperidine structure and the presence of two fluorine atoms, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO4/c1-14-6(13)3-4(11)7(8,9)2-10-5(3)12/h3H,2H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAPUMGBWYDXLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C(CNC1=O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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